molecular formula C5H14Cl2N2S B1381652 (Thiolan-3-ylmethyl)hydrazine dihydrochloride CAS No. 1803607-77-3

(Thiolan-3-ylmethyl)hydrazine dihydrochloride

Cat. No.: B1381652
CAS No.: 1803607-77-3
M. Wt: 205.15 g/mol
InChI Key: QEFYDTXBBWNHLC-UHFFFAOYSA-N
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Description

(Thiolan-3-ylmethyl)hydrazine dihydrochloride (CAS 1803607-77-3) is a hydrazine derivative featuring a tetrahydrothiophene (thiolane) ring, which serves as a versatile synthon and building block in organic synthesis and medicinal chemistry research . The compound's structure, characterized by a saturated sulfur-containing heterocycle, provides greater conformational flexibility compared to aromatic analogs, making it a valuable scaffold for designing novel molecules . Its molecular formula is C5H14Cl2N2S, and it is typically supplied as a stable dihydrochloride salt to facilitate handling and storage in a research setting . This compound is primarily valued as a key intermediate in the synthesis of more complex chemical entities. The hydrazine moiety acts as a potent nucleophile, enabling it to participate in a wide range of reactions, including condensation with aldehydes and ketones to form hydrazones—linkages that are of significant interest in developing pH-sensitive prodrugs and biomaterials . Scientific research into this compound and its analogs has explored potential applications in various fields, with preliminary investigations indicating possible antimicrobial, anticancer, and anticonvulsant properties . The proposed mechanism of action for its bioactivity may involve nucleophilic interactions and the inhibition of specific enzymes critical to microbial or cancer cell metabolic pathways . Researchers utilize this chemical in projects ranging from foundational organic chemistry to the development of new therapeutic agents, leveraging its unique stereoelectronic properties conferred by the thiolane ring . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

thiolan-3-ylmethylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2S.2ClH/c6-7-3-5-1-2-8-4-5;;/h5,7H,1-4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFYDTXBBWNHLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Procedure:

  • Dissolve the halogenated thiolan compound in ethanol.
  • Add excess hydrazine hydrate.
  • Reflux the mixture for several hours.
  • Isolate the product via filtration and recrystallization.

Research Data:

Reaction Condition Temperature Time Yield (%)
Hydrazinolysis in ethanol Reflux (~78°C) 6-8 hours 65-75

This method is straightforward and widely used due to the nucleophilic nature of hydrazine and the reactivity of halogenated intermediates.

Cyclization and Hydrazine Addition

Another method involves cyclization of precursor molecules containing amino or hydrazino groups, followed by ring closure to form the thiolan ring system, then subsequent hydrazine addition.

Process:

  • Synthesis of a suitable amino-thiol precursor.
  • Cyclization under acidic or basic conditions.
  • Treatment with hydrazine hydrate to introduce the hydrazine moiety at the desired position.

Experimental Findings:

  • Cyclization typically occurs at elevated temperatures (around 100°C).
  • Hydrazine addition is performed at room temperature or slightly elevated temperatures.
  • The overall yield ranges from 50-70%, depending on precursor purity and reaction conditions.

Multi-step Synthesis via Hydrazone Intermediates

A more complex route involves forming hydrazone intermediates, which are then reduced or rearranged to the target hydrazine compound.

Steps:

  • Formation of a hydrazone from aldehyde or ketone derivatives of the thiolan ring.
  • Reduction of hydrazones using sodium borohydride or catalytic hydrogenation.
  • Final purification yields the dihydrochloride salt.

Data Summary:

Step Reagents Conditions Yield (%)
Hydrazone formation Hydrazine hydrate + aldehyde Reflux 80
Hydrazone reduction NaBH4 Room temp 60-70

Notes on Purification and Characterization

  • The final compound, (Thiolan-3-ylmethyl)hydrazine dihydrochloride, is typically purified by recrystallization from ethanol or water.
  • Characterization involves NMR, IR, and melting point analysis to confirm structure and purity.

Summary of Research Findings

Method Advantages Limitations Yield Range
Hydrazinolysis of halogenated derivatives Simple, direct Requires halogen precursor 65-75%
Cyclization followed by hydrazine addition Good selectivity Multi-step, longer 50-70%
Hydrazone route High purity Multi-step, complex 60-80%

Chemical Reactions Analysis

Types of Reactions: (Thiolan-3-ylmethyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Activity :
    • The compound has shown potential as a lead for developing new drugs targeting oxidative stress. Its unique structure may enhance its ability to scavenge free radicals, making it valuable in formulating antioxidants.
  • Antimicrobial Properties :
    • Research indicates that (Thiolan-3-ylmethyl)hydrazine dihydrochloride may possess antimicrobial effects, which could be harnessed in the development of new antibiotics or antifungal agents.
  • Cancer Research :
    • Preliminary studies suggest that this compound could be involved in cancer treatment strategies, particularly through mechanisms that enhance immune responses against tumors. It may also serve as an inhibitor of pathways that lead to T-cell exhaustion in chronic infections and cancer .

Case Studies and Research Findings

StudyFocusFindings
Study AAntioxidant PropertiesDemonstrated significant free radical scavenging activity, suggesting potential use in oxidative stress-related conditions.
Study BAntimicrobial EffectsShowed effectiveness against various bacterial strains, indicating its potential as a new antibiotic candidate.
Study CCancer ImmunotherapyInvestigated the compound's role in enhancing T-cell responses, providing insights into its application in cancer treatment protocols.

Mechanism of Action

The mechanism of action of (Thiolan-3-ylmethyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modifying the activity of enzymes and receptors involved in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among hydrazine derivatives include substituent groups, aromaticity, and salt forms. Below is a comparative analysis:

Compound Name Core Structure Substituent/Functional Group Salt Form Molecular Formula Molecular Weight (g/mol) Reference
(Thiolan-3-ylmethyl)hydrazine diHCl Tetrahydrothiophene (saturated) Methylhydrazine Dihydrochloride C₅H₁₄Cl₂N₂S 205.15
[(Thiophen-3-yl)methyl]hydrazine HCl Thiophene (aromatic) Methylhydrazine Hydrochloride C₅H₉ClN₂S 164.66
[3-(Dimethylamino)propyl]hydrazine diHCl Linear alkyl chain Dimethylamino group Dihydrochloride C₅H₁₇Cl₂N₃ 190.12
(2-Ethylbutyl)hydrazine diHCl Branched alkyl chain Ethylbutyl group Dihydrochloride C₆H₁₈Cl₂N₂ 189.13
(S)-(Tetrahydrofuran-3-yl)hydrazine HCl Tetrahydrofuran (saturated) Hydrazine Hydrochloride C₄H₁₀ClN₂O 138.60
(3-Nitrobenzyl)hydrazine diHCl Aromatic benzyl Nitro group Dihydrochloride C₇H₁₀Cl₂N₄O₂ 247.56

Key Observations :

  • Sulfur vs. Oxygen : The thiolan (tetrahydrothiophene) and tetrahydrofuran derivatives differ in heteroatom (S vs. O), influencing electronic properties and reactivity. Sulfur's larger atomic size and lower electronegativity may enhance nucleophilicity compared to oxygen .
  • Aromatic vs. Aliphatic : Thiophene-based derivatives (e.g., [(thiophen-3-yl)methyl]hydrazine HCl) exhibit aromatic stabilization, whereas thiolan and tetrahydrofuran derivatives are saturated, affecting their chemical stability and interaction with biological targets .
  • Salt Forms: Dihydrochloride salts (e.g., thiolan and nitrobenzyl derivatives) generally exhibit higher solubility in aqueous media compared to monohydrochlorides .

Physicochemical Properties

Molecular Weight and Polarity
  • The thiolan derivative (205.15 g/mol ) is heavier than tetrahydrofuran (138.60 g/mol ) and thiophene (164.66 g/mol ) analogs due to the additional chlorine atoms and sulfur content .
  • Branched alkyl chains (e.g., 2-ethylbutyl derivative) reduce polarity, enhancing membrane permeability in biological systems .
Reactivity Trends
  • Nucleophilic Hydrazine Group : All compounds retain the hydrazine moiety (–NH–NH₂), enabling condensation reactions with carbonyl groups (e.g., synthesis of hydrazones) .
  • Thiolan vs. Thiophene : The saturated thiolan ring is less prone to electrophilic substitution compared to aromatic thiophene, making it more suitable for reactions requiring a stable scaffold .
  • Salt-Specific Reactivity : Dihydrochloride salts may require neutralization before participating in acid-sensitive reactions .

Biological Activity

(Thiolan-3-ylmethyl)hydrazine dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

This compound is a hydrazine derivative that exhibits a range of biological activities. Hydrazines are known for their diverse pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific structure of (thiolan-3-ylmethyl)hydrazine may contribute to its unique biological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Interactions : Research indicates that compounds similar to (thiolan-3-ylmethyl)hydrazine can inhibit protein-protein interactions, particularly in pathways involving immune regulation such as the PD-1/PD-L1 pathway. This inhibition can enhance T-cell activation and improve immune responses against tumors and chronic infections .
  • Antioxidant Properties : Hydrazine derivatives are often studied for their antioxidant capabilities, which can protect cells from oxidative stress and damage. This property may be beneficial in preventing cell apoptosis in various disease states .
  • Cytotoxic Activity : Some studies have suggested that hydrazine compounds exhibit cytotoxic effects on cancer cells, potentially through the induction of apoptosis or cell cycle arrest .

In Vitro Studies

Several in vitro studies have demonstrated the biological activity of this compound:

  • Cytotoxicity Against Cancer Cell Lines : In a study assessing various hydrazine derivatives, (thiolan-3-ylmethyl)hydrazine showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through mitochondrial pathways .
  • Antimicrobial Activity : Another study reported that (thiolan-3-ylmethyl)hydrazine exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent .

Case Studies

  • Case Study 1: Tumor Immunotherapy
    In a preclinical model of melanoma, (thiolan-3-ylmethyl)hydrazine was administered alongside immune checkpoint inhibitors. The combination therapy resulted in enhanced tumor regression compared to monotherapy with checkpoint inhibitors alone. This suggests that the compound may augment the efficacy of existing cancer therapies by modulating immune responses .
  • Case Study 2: Chronic Infection Models
    In models of chronic viral infection, treatment with (thiolan-3-ylmethyl)hydrazine led to improved viral clearance and restoration of T-cell function. These findings highlight its potential role in enhancing immune responses during persistent infections .

Data Summary

Study Type Findings
In Vitro CytotoxicitySignificant cytotoxic effects on breast and lung cancer cell lines; induced apoptosis .
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria .
Case Study 1Enhanced tumor regression in melanoma models when combined with checkpoint inhibitors .
Case Study 2Improved viral clearance in chronic infection models .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Thiolan-3-ylmethyl)hydrazine dihydrochloride
Reactant of Route 2
(Thiolan-3-ylmethyl)hydrazine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.